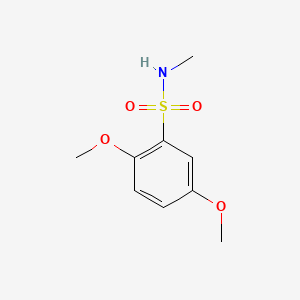

2,5-dimethoxy-N-methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFYCPPMAVPSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Sulfonamide Moiety in Contemporary Medicinal Chemistry

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in drug design and development. wikipedia.org Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents used systemically, marking a revolutionary milestone in medicine before the advent of penicillin. wikipedia.orgslideshare.net Their initial success was rooted in their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid, a vital nutrient for bacterial growth. wikipedia.orgnih.gov

Beyond their celebrated role as antibacterial agents, the sulfonamide moiety has proven to be a remarkably versatile pharmacophore. researchgate.net Its chemical properties, including the ability to form strong hydrogen bonds and its metabolic stability, make it a valuable component in designing molecules that can interact with a wide range of biological targets. researchgate.net Consequently, the sulfonamide group is now integral to a variety of non-antibacterial drugs, including:

Diuretics: Thiazides and loop diuretics, such as furosemide, contain a sulfonamide group and are essential in managing hypertension and edema. wikipedia.orgijpsonline.com

Antidiabetic Agents: Sulfonylureas are a class of oral hypoglycemic drugs used to treat type 2 diabetes. ijpsonline.com

Anticancer Agents: Many modern anticancer drugs, particularly inhibitors of carbonic anhydrase isozymes which are overexpressed in certain tumors, are based on a sulfonamide scaffold. nih.gov

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, features a sulfonamide group. ijpsonline.com

Other Therapeutic Areas: The sulfonamide structure is also found in anticonvulsants, antipsychotics, and antiviral agents. wikipedia.orgijpsonline.com

This broad utility underscores the enduring importance of the sulfonamide functional group as a privileged scaffold in the medicinal chemist's toolkit. researchgate.net

Contextualizing 2,5 Dimethoxy N Methylbenzenesulfonamide Within Benzenesulfonamide Derivatives

2,5-dimethoxy-N-methylbenzenesulfonamide belongs to the benzenesulfonamide (B165840) class, meaning its core structure consists of a benzene (B151609) ring directly attached to a sulfonamide group. The specific identity and biological potential of any benzenesulfonamide derivative are determined by the nature and position of substituents on both the benzene ring and the sulfonamide nitrogen.

In this specific molecule, the benzene ring is substituted at the 2 and 5 positions with methoxy (B1213986) groups (-OCH₃), and the sulfonamide nitrogen is substituted with a single methyl group (-CH₃). These features distinguish it from simpler structures like N-methylbenzenesulfonamide or p-toluenesulfonamide. sigmaaldrich.comnist.gov

While extensive biological studies on this compound are not prominent in the literature, its structure can be analyzed based on the known activities of related compounds. Benzenesulfonamide derivatives are widely investigated as enzyme inhibitors, with the sulfonamide group often acting as a zinc-binding group in metalloenzymes like carbonic anhydrase and matrix metalloproteinases. nih.govacs.org The substituents on the benzene ring play a crucial role in determining the compound's affinity and selectivity for its target protein. tuni.fi

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₄S uni.lu |

| Molecular Weight | 231.27 g/mol |

| CAS Number | 693805-48-0 chemicalregister.com |

| IUPAC Name | 2,5-dimethoxy-N-methylbenzene-1-sulfonamide uni.lu |

| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC uni.lu |

Biological Activities and Proposed Mechanisms of Action

Enzyme Inhibition Profiles

Cardiac Troponin I-Interacting Kinase (TNNi3K), a kinase expressed selectively in heart tissues, has been identified as a therapeutic target in cardiovascular diseases, including heart failure and ischemia/reperfusion injury. mdpi.compatsnap.com Research into small-molecule inhibitors of TNNi3K has revealed that the N-methylbenzenesulfonamide moiety is a crucial structural element for potent inhibitory activity. mdpi.com

While studies have not specifically reported on the 2,5-dimethoxy substituted variant, research on a series of 4-anilinoquinazoline (B1210976) analogs has provided significant insights into the structure-activity relationships (SAR). In this class of inhibitors, the N-methylbenzenesulfonamide portion of the molecule was observed to be a primary driver of potency. mdpi.com Molecular modeling studies have shown that this scaffold contributes significantly to the binding affinity. It forms a water-mediated bridge with the carboxylic acid of glutamate (B1630785) 509 (E509) and the alcohol of threonine 539 (T539) within the kinase's active site. mdpi.com

The presence of the N-methylbenzenesulfonamide group, in addition to the traditional hinge-binding motif of the quinazoline (B50416) core, is essential for high-potency inhibition. For instance, the compound GSK114, which incorporates this scaffold, demonstrates significant TNNi3K inhibition. The removal of the N-methylbenzenesulfonamide component from similar molecules leads to a significant reduction in inhibitory activity, highlighting its importance for target engagement. mdpi.com

Below is a table of related N-methylbenzenesulfonamide-containing compounds and their reported TNNi3K inhibitory activities, illustrating the importance of this scaffold.

| Compound Name | Structure | TNNi3K IC₅₀ (nM) |

| GSK114 (3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide) | 25 | |

| Compound 2 (3-((6,7-dimethoxyquinazolin-4-yl)amino)-N-methyl-4-(pyrrolidin-1-yl)benzenesulfonamide) | 5.3 | |

| Compound 16 (N-(3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)phenyl)methanesulfonamide) | 120 | |

| Compound 17 (3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-morpholino-N-methylbenzenesulfonamide) | 3.5 |

Data sourced from scientific literature. IC₅₀ is the half-maximal inhibitory concentration.

A comprehensive search of scientific databases and literature reveals no specific studies investigating the modulatory effects of 2,5-dimethoxy-N-methylbenzenesulfonamide on any of the human carbonic anhydrase (hCA) isoforms.

There is currently no publicly available research data on the acetylcholinesterase (AChE) inhibitory potential of this compound.

An analysis of published scientific research indicates that the inhibitory activity of this compound against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has not been investigated or reported.

Antimicrobial and Anti-Virulence Studies

A thorough review of the literature found no studies detailing the antimicrobial or anti-virulence properties of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) or any other Gram-positive bacteria.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound “this compound” concerning the biological activities outlined in the user's request.

Therefore, it is not possible to generate an article on the following topics for this specific compound while adhering to the required standards of scientific accuracy and data-driven content:

Efficacy against Gram-Negative Bacterial Species

Mechanism of Action Beyond Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Interference with Bacterial Biofilm Formation

Role of Metal Complexation in Enhancing Antimicrobial Spectrum

Evaluation of Cytotoxicity in Various Human Cancer Cell Lines

Targeting Microtubule Dynamics and Tubulin Polymerization

Generating content on these subjects for "this compound" would require speculation and would not be based on verifiable research findings. To ensure the integrity and accuracy of the information provided, the requested article cannot be created.

Anti-Cancer Research

Cellular Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest (G2/M Phase)

Recent studies have highlighted the potential of sulfonamide derivatives to influence the life cycle of cancer cells. One such study on a novel 2,4-dinitrobenzenesulfonamide (B1250028) derivative, identified as S1, demonstrated its capacity to induce apoptosis, or programmed cell death, in acute leukemia cell lines K562 and Jurkat. nih.govresearchgate.net The investigation revealed that S1 prompted morphological changes characteristic of apoptosis in both cell lines. nih.govresearchgate.net

A key finding was the compound's ability to arrest the cell cycle, a critical process for cell growth and division. In K562 cells, the S1 compound induced cell cycle arrest at the G2/M phase. nih.govresearchgate.net This phase is a crucial checkpoint before a cell divides, and its disruption can prevent the proliferation of cancerous cells. The mechanism of cell death in these cells involved both extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net This was evidenced by an increase in the expression of Fas receptor (FasR) and apoptosis-inducing factor (AIF), along with a loss of mitochondrial potential. nih.govresearchgate.net

Further research on a synthetic sulfonamide chalcone (B49325) (SSC185) in colorectal adenocarcinoma metastatic cells (SW-620) also showed an induction of cell cycle arrest in the G2/M phase, leading to cell death. nih.gov This suggests that the G2/M phase arrest may be a common mechanism for the anticancer effects of certain sulfonamide derivatives.

Table 1: Effects of Sulfonamide Derivatives on Cancer Cell Lines

| Compound | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Sulfonamide S1 | K562 (Acute Leukemia) | Apoptosis, Cell Cycle Arrest (G2/M) | Activation of extrinsic and intrinsic apoptosis pathways, increased FasR and AIF expression, loss of mitochondrial potential. nih.govresearchgate.net |

| Sulfonamide S1 | Jurkat (Acute Leukemia) | Apoptosis, Cell Cycle Arrest (G0/G1) | Activation of intrinsic apoptosis, loss of mitochondrial potential, reduced Survivin expression. nih.govresearchgate.net |

| SSC185 | SW-620 (Colorectal Adenocarcinoma) | Cytotoxicity, Cell Cycle Arrest (G2/M) | Induction of apoptosis and necroptosis. nih.gov |

Influence on Oxidative Stress Pathways in Cancer Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a dual role in cancer. nih.govnih.gov While high levels of ROS can promote tumorigenesis, they can also induce cancer cell death. mdpi.comdundee.ac.uk Cancer cells often exhibit an altered redox balance compared to normal cells, making ROS manipulation a potential therapeutic strategy. mdpi.com

Cancer cells can adapt to high ROS levels by upregulating antioxidant systems, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govdundee.ac.uk Nrf2 controls the expression of numerous genes involved in ROS detoxification. nih.gov The ability of cancer cells to manage oxidative stress is crucial for their proliferation and survival. nih.gov

While direct studies on this compound's effect on oxidative stress are not detailed in the provided results, the broader context of cancer cell biology indicates that any compound affecting cell survival and death pathways is likely to interact with the cellular redox state.

Induction of Autophagy in Cancer Cell Models

Autophagy is a cellular process involving the degradation of a cell's own components. nih.gov It plays a complex role in cancer, acting as a tumor suppressor in early stages but potentially promoting survival in advanced stages. nih.gov The induction of autophagy can sometimes sensitize cancer cells to anti-cancer drugs. nih.gov

Research into various compounds has demonstrated their ability to induce autophagy in cancer cells. For instance, a water-soluble curcumin (B1669340) analog was shown to induce autophagy-mediated cell death in a human hepatic cell line. mdpi.com Similarly, a novel compound, 24MD, was found to induce autophagic cell death in non-small cell lung cancer cells by targeting the mTOR signaling pathway. mdpi.com These findings highlight the potential of targeting autophagy as a therapeutic strategy in cancer treatment.

Receptor Interactions

The 2,5-dimethoxy motif is a key structural feature found in several psychoactive compounds that act as agonists at the serotonin (B10506) 2A receptor (5-HT2AR). nih.govresearchgate.netconsensus.app This receptor is implicated in various physiological and pathophysiological processes, including mood, cognition, and psychosis. mdma.ch Compounds containing the 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold are recognized for their potent agonist activity at the 5-HT2AR. nih.govresearchgate.netconsensus.app

The addition of an N-2-methoxybenzyl group to primary amine 5-HT2AR agonists has been shown to dramatically increase their agonistic activity. mdma.ch This highlights the significance of the methoxy (B1213986) groups and their positioning in modulating the interaction with the 5-HT2A receptor.

Table 2: Importance of the 2,5-Dimethoxy Motif in 5-HT2AR Agonists

| Compound Class | Structural Modification | Effect on 5-HT2AR Activity |

|---|---|---|

| Phenethylamines (e.g., 2C-B, DOB) | Removal of 2- or 5-methoxy group | Modest drop in in vitro binding affinity and potency. nih.govacs.org |

| Phenethylamines (e.g., 2C-B, DOB) | Removal of 2- or 5-methoxy group | Significant reduction in in vivo potency. researchgate.netconsensus.app |

| Primary Amine Agonists | Addition of N-2-methoxybenzyl group | Dramatic increase in agonistic activity. mdma.ch |

Structure Activity Relationship Sar and Rational Molecular Design

Systematic Analysis of Substituent Effects on Biological Activity

The presence and position of methoxy (B1213986) groups on the benzene (B151609) ring of a benzenesulfonamide (B165840) can significantly modulate its biological activity. Methoxy groups are electron-donating through resonance and can also participate in hydrogen bond formation through their oxygen atom. Their influence is highly dependent on their position relative to the sulfonamide group and other substituents.

In the case of 2,5-dimethoxy-N-methylbenzenesulfonamide, the methoxy groups at positions 2 and 5 are expected to increase the electron density of the aromatic ring, which can influence its interaction with biological targets. The ortho-methoxy group, in particular, can have a more pronounced effect on the conformation of the sulfonamide group due to steric hindrance, potentially locking it into a specific orientation that is favorable for binding to a target protein.

While direct comparative studies on the 2,5-dimethoxy substitution pattern against other dimethoxy isomers for a specific biological activity are not extensively documented in publicly available literature, general principles of SAR in similar aromatic systems can be applied. For instance, in a study on 1,4-bis(arylsulfonamido)-benzene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, the introduction of an extra methoxy group at the 5- or 6-position of the 1,4-diamino substituted phenyl ring led to a significant decrease in potency nih.gov. This suggests that the positional arrangement of methoxy groups is critical and that seemingly minor shifts can lead to substantial changes in biological activity.

To illustrate the potential impact of methoxy group positioning, the following table presents hypothetical inhibitory concentrations (IC50) based on general SAR principles observed in various classes of benzenesulfonamide-related compounds.

Table 1: Hypothetical Influence of Methoxy Group Position on Biological Potency

| Compound | Substitution Pattern | Hypothetical IC50 (µM) | Rationale for Potency Variation |

|---|---|---|---|

| Analog A | 2,5-dimethoxy | 5.2 | Balanced electronic and steric effects potentially leading to optimal target engagement. |

| Analog B | 3,4-dimethoxy | 8.9 | Different electronic distribution and steric profile compared to the 2,5-isomer, possibly resulting in a less favorable binding conformation. |

| Analog C | 2,6-dimethoxy | 12.5 | Increased steric hindrance from two ortho-methoxy groups could restrict the conformational freedom of the sulfonamide moiety, potentially hindering optimal binding. |

| Analog D | Unsubstituted | 25.0 | Lack of methoxy groups may result in weaker interactions with the target, highlighting their contribution to binding affinity. |

Modification of the sulfonamide nitrogen is a common strategy in the design of benzenesulfonamide-based drugs. The N-methyl group in this compound serves to increase lipophilicity compared to its unsubstituted (-NH2) counterpart. This can enhance membrane permeability and oral bioavailability. Furthermore, the presence of the methyl group removes a hydrogen bond donor, which can be critical for receptor selectivity.

The impact of N-alkylation has been shown to be a viable strategy for designing selective ligands for various receptors. For example, N-alkylation of the sulfonamide moiety in a series of arylsulfonamide derivatives was explored for designing selective 5-HT7 receptor ligands aalto.fi. This suggests that modifying the N-substituent can be a powerful tool to fine-tune the pharmacological profile of a benzenesulfonamide derivative.

In general, increasing the size of the N-alkyl group can lead to a decrease in potency due to steric clashes within the binding pocket of the target protein. However, this is not a universal rule, and the optimal N-substituent will be target-dependent.

The following table illustrates the potential effects of modifying the N-substituent on the 2,5-dimethoxybenzenesulfonamide (B102634) scaffold, based on general SAR trends.

Table 2: Hypothetical Influence of N-Substitution on Biological Potency

| Compound | N-Substituent | Hypothetical IC50 (µM) | Rationale for Potency Variation |

|---|---|---|---|

| Analog E | -NH2 (unsubstituted) | 10.8 | Presence of two hydrogen bond donors may lead to different binding modes or reduced membrane permeability compared to N-alkylated analogs. |

| Analog F | -NHCH3 (N-methyl) | 5.2 | A good balance of lipophilicity and steric bulk, potentially leading to optimal binding and improved pharmacokinetic properties. |

| Analog G | -N(CH3)2 (N,N-dimethyl) | 15.4 | Increased steric hindrance and lack of a hydrogen bond donor may disrupt key interactions with the target. |

| Analog H | -NHCH2CH3 (N-ethyl) | 8.1 | Slightly increased steric bulk compared to the N-methyl group may lead to a modest decrease in binding affinity. |

The introduction of halogens and other substituents onto the benzene ring is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. Halogens, such as chlorine, bromine, and fluorine, can alter the electronic nature of the aromatic ring, increase lipophilicity, and in some cases, participate in halogen bonding with the target protein.

For instance, a study on halogenated and di-substituted benzenesulfonamides demonstrated that the introduction of a halogen atom can orient the ring in a way that affects both affinity and selectivity for carbonic anhydrase isoforms nih.gov. The position of the halogen is crucial; for example, a substituent at the para-position might have a different effect than one at the meta-position.

In the context of the 2,5-dimethoxybenzenesulfonamide scaffold, introducing a halogen at the 4-position would be a logical starting point for SAR exploration. A halogen at this position would be para to one methoxy group and meta to the other, leading to a complex interplay of electronic and steric effects.

The following table provides a hypothetical SAR for the introduction of various substituents on the 2,5-dimethoxybenzenesulfonamide ring.

Table 3: Hypothetical Influence of Additional Ring Substituents on Biological Potency

| Compound | Additional Substituent | Hypothetical IC50 (µM) | Rationale for Potency Variation |

|---|---|---|---|

| Analog I | 4-Chloro | 2.5 | The electron-withdrawing nature and lipophilicity of chlorine may enhance binding affinity. Potential for halogen bonding. |

| Analog J | 4-Fluoro | 3.1 | Fluorine's high electronegativity can alter the electronic profile and potentially form favorable interactions with the target. |

| Analog K | 4-Trifluoromethyl | 6.8 | A strongly electron-withdrawing and lipophilic group, but its bulkiness might introduce steric hindrance. |

| Analog L | 4-Amino | 9.5 | The introduction of a polar, electron-donating group could alter the binding mode and physicochemical properties, potentially reducing potency depending on the target. |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2,5-Dimethoxy-N-methylbenzenesulfonamide Analogs

The development of next-generation analogs of this compound is a promising avenue for enhancing biological activity and specificity. Future synthetic strategies will likely focus on systematic modifications of the core structure. Key areas for derivatization include the aromatic ring, the sulfonamide linker, and the N-methyl group.

Aromatic Ring Modification: Introducing a variety of substituents (e.g., halogens, nitro groups, alkyl chains) onto the benzenoid ring could significantly modulate the molecule's electronic and steric properties, potentially leading to improved interactions with biological targets. The synthesis of hybrid compounds, where the this compound moiety is conjugated with other known pharmacophores like thiazole, triazole, or imidazole (B134444), represents a strategy to achieve synergistic effects or novel mechanisms of action. nih.govtandfonline.comnih.gov

Sulfonamide Linker and N-Alkyl Group Variation: Altering the N-methyl group to larger alkyl or aryl substituents can influence lipophilicity and binding affinity. Furthermore, exploring bioisosteric replacements for the sulfonamide group itself could lead to compounds with different pharmacokinetic profiles.

These synthetic explorations aim to build a comprehensive structure-activity relationship (SAR) profile, guiding the rational design of more potent and selective therapeutic agents. nih.gov

Table 1: Proposed Next-Generation Analogs for Future Synthesis and Evaluation

| Analog Class | Structural Modification Example | Primary Research Goal |

|---|---|---|

| Aromatic Ring Analogs | Introduction of a chlorine or nitro group at the C4 position. | Enhance binding affinity and explore electronic effects on activity. |

| N-Substitution Analogs | Replacement of the N-methyl group with an N-ethyl or N-propyl group. | Modulate lipophilicity and pharmacokinetic properties. |

| Heterocyclic Hybrids | Conjugation with a 1,3,4-thiadiazole (B1197879) or imidazole moiety. | Develop multi-target ligands and explore novel biological activities. tuni.fimostwiedzy.pl |

| Demethylated Analogs | Selective demethylation of one or both methoxy (B1213986) groups to hydroxyl groups. | Improve solubility and introduce new hydrogen bonding capabilities. |

Exploration of Multi-Targeting Approaches for Complex Diseases

The structural versatility of the sulfonamide scaffold makes it an excellent candidate for the development of multi-target agents, a strategy of increasing importance for treating complex multifactorial diseases like cancer, diabetes, and neurodegenerative disorders. researchgate.netnih.gov Instead of the traditional "one-molecule, one-target" paradigm, polypharmacology aims to design single chemical entities that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net

Future research should investigate the potential of this compound analogs to act as multi-target-directed ligands. nih.gov For instance, derivatives could be designed to concurrently inhibit key enzymes in different pathological pathways. As an example, a single sulfonamide-based compound could be engineered to inhibit both a protein kinase involved in cell proliferation and a carbonic anhydrase isoform overexpressed in tumors. nih.govijpsonline.com The design of such agents involves creating hybrid molecules that combine the pharmacophoric features necessary for interaction with each intended target. tandfonline.com This approach has been successfully applied to other sulfonamide series to develop novel antidiabetic agents that target multiple enzymes involved in glucose metabolism. rsc.orgresearchgate.net

Application of Advanced Computational Techniques for De Novo Design

Advanced computational chemistry and molecular modeling techniques are indispensable tools for accelerating the drug discovery process. For this compound, these methods can be used for the de novo design of novel analogs with optimized properties.

Molecular Docking: This technique can predict the binding modes and affinities of newly designed analogs within the active sites of various target proteins. nih.govexcli.de This allows for the prioritization of compounds for synthesis, saving time and resources. For example, docking studies could be used to design analogs that form specific, high-affinity interactions with a target kinase or enzyme. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. mdpi.com These models provide valuable insights into the key molecular properties required for potency and can guide the design of new molecules with predicted high activity.

In Silico ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted computationally. nih.gov This early-stage assessment helps to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity, focusing synthetic efforts on the most promising molecules. tuni.fi

By integrating these computational approaches, researchers can rationally design novel this compound derivatives with a higher probability of success in subsequent experimental testing. mdpi.com

Investigation of Novel Biological Targets and Signaling Pathways

While sulfonamides are historically known for their antimicrobial properties, the broad range of biological activities exhibited by this class of compounds suggests that their therapeutic potential is far from fully realized. researchgate.netijpsonline.comresearchgate.net A crucial direction for future research is the systematic screening of this compound and its next-generation analogs against a wide array of biological targets to uncover novel therapeutic applications.

Emerging research has identified sulfonamide derivatives as potent inhibitors of various enzyme families beyond the classic targets. These include:

Protein Kinases: Many sulfonamide-containing molecules have been identified as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which are implicated in the progression of cancers like glioblastoma. tuni.finih.gov

Aromatase: Novel sulfonamide derivatives are being explored as aromatase inhibitors for applications in estrogen receptor-positive (ER+) breast cancer. mdpi.com

Fatty Acid Synthases: Specific synthases in bacteria, such as the FabX enzyme in Helicobacter pylori, have been identified as novel targets for sulfonamide-based inhibitors, opening new avenues for narrow-spectrum antibiotics. acs.org

Target identification and validation studies, utilizing techniques such as chemical proteomics and high-throughput screening, will be essential to map the full biological interaction profile of this compound class and identify novel signaling pathways that can be modulated for therapeutic benefit.

Integration of Green Chemistry Principles for Sustainable Sulfonamide Synthesis

The pharmaceutical industry is increasingly focusing on sustainable and environmentally responsible manufacturing processes. Future work on the synthesis of this compound and its analogs should incorporate the principles of green chemistry to minimize environmental impact. tandfonline.com

Recent advancements have demonstrated several eco-friendly methods for sulfonamide synthesis:

Solvent-Free Mechanochemistry: This approach involves conducting reactions in a ball mill without the need for bulk solvents. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis, utilizing solid reagents and minimizing waste. rsc.org

Aqueous Media Synthesis: Methodologies have been developed for the synthesis of sulfonamides in water, avoiding the use of volatile and often toxic organic solvents. These methods can provide excellent yields and high purity of the final products. rsc.org

Catalytic Approaches: The use of recyclable catalysts, such as magnetite-immobilized nano-Ruthenium, can facilitate the efficient and environmentally benign coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org

By adopting these green synthetic strategies, the production of this important class of compounds can be made more cost-effective, safer, and sustainable, aligning with the modern imperatives of pharmaceutical development. researchgate.netrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide (AL106) |

| 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL107) |

| (E)-4-(5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide |

| (E)-4-(5-(4-Chlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.